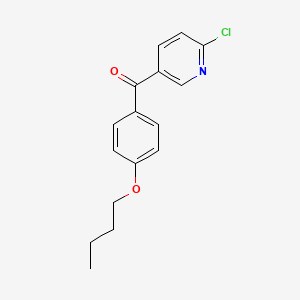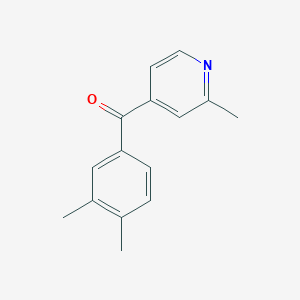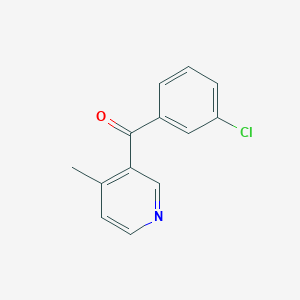
3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
“3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 199.53 . It is a colorless to light-yellow liquid at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, including “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research .Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H2ClF4N/c7-4-2-1-3 (8)5 (12-4)6 (9,10)11/h1-2H . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. They are used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
“this compound” is a colorless to light-yellow liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Strategies : A notable application is in the development of new strategies for synthesizing poly-substituted pyridines. Chen et al. (2010) described a method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, highlighting the use of C-F bond breaking (Chen et al., 2010).
- Halogen Shuffling in Pyridines : Research by Mongin et al. (1998) explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showing its utility in halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Chemical Properties and Reactions
- Investigation of Antimicrobial Activities : Evecen et al. (2017) conducted a comprehensive study on 2-Chloro-6-(trifluoromethyl)pyridine, examining its antimicrobial activities, DNA interaction, and spectroscopic properties (Evecen et al., 2017).
- Deprotonative Coupling : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, using amide base generated in situ (Shigeno et al., 2019).
Applications in Pesticide Synthesis
- Pesticide Synthesis : Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative used in pesticide synthesis (Lu Xin-xin, 2006).
Advanced Chemical Synthesis Techniques
- Novel Synthesis Methods : Suzuki et al. (2007) developed novel synthesis methods for fluorine-containing pentasubstituted pyridine derivatives, showcasing the versatility of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine in complex chemical transformations (Suzuki et al., 2007).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used as intermediates in organic synthesis .
Mode of Action
Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In these reactions, the TFMP acts as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Tfmps are known to be involved in various chemical reactions, including amination reactions . They are also used as catalytic ligands for regioselective preparation of certain compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmps are thought to contribute to their biological activities .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that they may have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6-fluoro-2-(trifluoromethyl)pyridine. It’s worth noting that TFMPs are generally environmentally benign , suggesting that they may be relatively stable and effective in various environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJVPWDWPJWPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215299-75-4 | |
| Record name | 3-chloro-6-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















